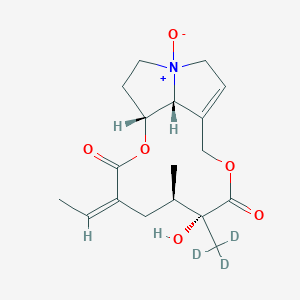
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM) is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor. XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors. XLR11 N-(4-hydroxypentyl) metabolite is an expected phase 1 metabolite of XLR11, based on the known metabolism of similar compounds. The physiological properties of this compound have not been evaluated. This product is intended for forensic and research applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Wissenschaftliche Forschungsanwendungen
Determination in Hair Samples
- Research Context : XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, have been identified in hair samples. This is particularly significant as it provides evidence of synthetic cannabinoid use and helps differentiate it from passive smoke exposure (Park, Yeon, Lee, & In, 2015).
Urinary Metabolites Analysis
- Method Development : A method for detecting XLR11 N-(4-hydroxypentyl) and its analogs in urine samples has been developed, highlighting its importance in identifying the use of synthetic cannabinoids (Kul, Cucu, & Ahmad, 2020).
Detection in Human Hepatoma Cells and Human Urine
- Metabolite Identification : Studies have detected metabolites of XLR11, including the N-(4-hydroxypentyl) metabolite, in human hepatoma HepaRG cells and human urine, providing insights into the metabolic pathways of XLR11 (Kanamori et al., 2015).
First Metabolic Profile Using Human Hepatocytes
- Metabolism Analysis : The first comprehensive metabolic profile of XLR11, involving its hydroxylation and other biotransformations, was established using human hepatocytes. This research is crucial for forensic and clinical investigations of XLR11 intake (Wohlfarth et al., 2013).
Genotoxic Properties
- Toxicological Assessment : Investigations into the genotoxic properties of XLR11 revealed its DNA-damaging potential in various cell lines. This research is important for understanding the health impacts of XLR11 exposure (Ferk et al., 2016).
Synthetic Cannabinoid Metabolism
- Fungal Metabolism Study : The fungus Cunninghamella elegans was used to study the metabolism of synthetic cannabinoids, including XLR11. This novel approach aids in identifying major human metabolites for forensic analysis (Watanabe et al., 2017).
Eigenschaften
Produktname |
XLR11 N-(4-hydroxypentyl) metabolite-d5 (CRM) |
|---|---|
Molekularformel |
C21H23D5FNO2 |
Molekulargewicht |
350.5 |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3/i5D,6D,9D,10D,13D |
InChI-Schlüssel |
MDPXVRYUGDTVIS-FOZLTFMXSA-N |
SMILES |
O=C(C1C(C)(C)C1(C)C)C2=C([2H])N(CCCC(O)CF)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonyme |
(1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone-2,4,5,6,7-d5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



